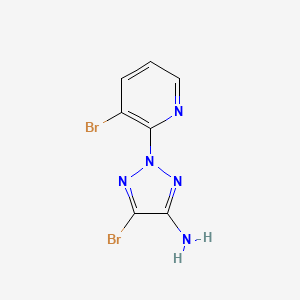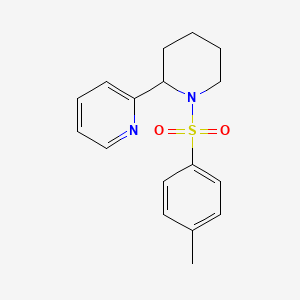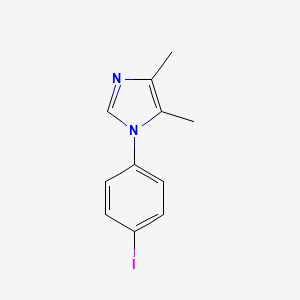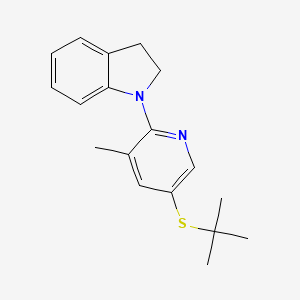
5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine is a heterocyclic compound that features both bromine and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of pyridine derivatives followed by cyclization reactions to form the triazole ring. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that minimize the use of hazardous reagents and maximize yield. Techniques such as continuous flow chemistry and the use of environmentally friendly solvents are often employed to scale up the production while maintaining safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states, and reduction reactions can be used to modify the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents like bromine and chlorine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the triazole ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the molecular targets being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-fluoropyridine: Similar in structure but contains a fluorine atom instead of a second bromine atom.
5-Bromo-2-chloropyridine: Contains a chlorine atom instead of a second bromine atom.
Uniqueness
5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine is unique due to the presence of both bromine atoms and the triazole ring, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective binding or specific electronic properties .
Eigenschaften
Molekularformel |
C7H5Br2N5 |
|---|---|
Molekulargewicht |
318.96 g/mol |
IUPAC-Name |
5-bromo-2-(3-bromopyridin-2-yl)triazol-4-amine |
InChI |
InChI=1S/C7H5Br2N5/c8-4-2-1-3-11-7(4)14-12-5(9)6(10)13-14/h1-3H,(H2,10,13) |
InChI-Schlüssel |
RRFAZAWLXHXIKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)N2N=C(C(=N2)Br)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine](/img/structure/B11801822.png)




